
3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a propyl group and a piperazine ring attached to a chlorofluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chloro-4-fluorophenyl)piperazine. This can be achieved by reacting 3-chloro-4-fluoroaniline with piperazine in the presence of a suitable solvent like ethanol under reflux conditions.
Attachment to the Pyrimidine Core: The next step is the condensation of the piperazine intermediate with a pyrimidine derivative. This is often done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Final Cyclization and Propylation: The final step involves cyclization and the introduction of the propyl group. This can be achieved using propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofluorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one exhibit significant antidepressant effects. The piperazine derivative has been studied for its ability to modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. In particular, studies have shown that modifications to the piperazine ring can enhance potency against depression-related models in rodents .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Investigations into its mechanism of action reveal interactions with dopamine D2 receptors, which are pivotal in managing psychotic symptoms. Preclinical trials have demonstrated promising results in reducing hyperactivity and improving cognitive function in animal models .
Anti-cancer Activity
Emerging studies have also explored the compound's anti-cancer properties. The pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .
Case Studies and Experimental Findings
Synthesis and Modification
The synthesis of this compound involves several steps, including the formation of the piperazine derivative followed by cyclization with pyrimidine precursors. Modifications at various positions on the piperazine ring have been shown to affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Mechanism of Action
The mechanism of action of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s structure allows it to fit into the receptor binding sites, either activating or inhibiting the receptor’s function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-ethylpyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is unique due to its specific propyl substitution on the pyrimidine ring. This substitution can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it potentially more effective or selective in its action.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is an intriguing molecule with potential biological activities that merit detailed investigation. This article focuses on its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrimidinone
- Substituents :
- Piperazine ring with a chloro-fluoro phenyl group
- Propyl group attached to the pyrimidine
Molecular Formula
The molecular formula for this compound is C17H20ClFN3O.
Molecular Weight
The molecular weight is approximately 335.81 g/mol .
The compound exhibits multiple biological activities, primarily through its interaction with various receptors and enzymes. The presence of the piperazine moiety suggests potential activity as a central nervous system (CNS) agent, while the pyrimidinone core may contribute to its antitumor properties.
-
Antitumor Activity :
- Research indicates that compounds similar to this structure can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins .
- CNS Activity :
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively. For example:
Compound | Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
This compound | SJSA-1 | 0.15 | |
Similar Pyrimidine Derivative | HCT116 (wild-type) | 0.22 | |
Similar Pyrimidine Derivative | HCT116 (p53–/–) | 14 |
In Vivo Studies
In vivo studies using xenograft models have shown promising results regarding the antitumor efficacy of similar compounds:
- Tumor Growth Inhibition : Compounds structurally related to this one have demonstrated significant tumor growth inhibition in animal models at doses ranging from 30 mg/kg to 100 mg/kg when administered orally for a duration of 14 days .
Case Studies
- Case Study on Antitumor Activity :
- Pharmacokinetics :
Properties
IUPAC Name |
3-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-2-3-14-10-18(26)25(13-22-14)12-19(27)24-8-6-23(7-9-24)15-4-5-17(21)16(20)11-15/h4-5,10-11,13H,2-3,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMQVFNKYUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.